Cas no 53760-19-3 (Cytochalasin H (>90%))

Cytochalasin H (>90%) structure
Cytochalasin H (>90%) structure
Product Name:Cytochalasin H (>90%)
CAS No:53760-19-3
MF:C30H39NO5
MW:493.634369134903
MDL:MFCD00010539
CID:371507
PubChem ID:24892283
Update Time:2025-07-18

Cytochalasin H (>90%) Chemical and Physical Properties

Names and Identifiers

    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-
    • Cytochalasin H from Phomopsis sp
    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-6,12-d...
    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-6,12-dihydroxy-4,10,12-trimethyl-5-me
    • CYTOCHALASIN H
    • <11>Cytochalasin
    • 19-triene-1-one
    • cytochalasin U
    • cytochalasinhfromphomopsissp.
    • kodocytochalasin-1
    • paspalin
    • Paspalin P1
    • paspalinpi
    • Cytochalasin O
    • Kodocytochalasin 1
    • 53760-19-3
    • CS-0104810
    • [(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-Benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
    • AC-35363
    • (benzyl-dihydroxy-trimethyl-methylene-oxo-[?]yl) acetate
    • HY-129325
    • CHEMBL5198460
    • Cytochalasin H (>90%)
    • CHEBI:216284
    • Acetic acid 16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylene-18-oxo-17-aza-tricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl ester
    • NSC305222
    • CHEMBL2003636
    • [(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
    • MLS002701799
    • 1H-Cycloundec[d]isoindol-1-one,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro- 6,12-dihydroxy-4,10,12-trimethyl-5-methylene- 3-(phenylmethyl)-, (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-
    • [11]Cytochalasa-6(12),19-trien-1-one, 21-(acetyloxy)-7,18-dihydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E,21R)-
    • NSC-305222
    • [11]Cytochalasa-6(12),13,19-trien-1-one, 21-(acetyloxy)-7,18-dihydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E,21R)-
    • 1H-Cycloundec[d]isoindol-1-one, 15-(acetyloxy)-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro- 6,12-dihydroxy-4,10,12-trimethyl-5-methylene- 3-(phenylmethyl)-, (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-
    • Paspalin-P
    • Cytochalasin H?
    • Cytochalasin O; Kodocytochalasin 1; (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-15-(acetyloxy)-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-1H-cycloundec[d]isoindol-1-one
    • MDL: MFCD00010539
    • Inchi: 1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18-19,23-27,33,35H,3,10,16-17H2,1-2,4-5H3,(H,31,34)/b13-9+,15-14+/t18-,19+,23-,24-,25+,26-,27+,29-,30+/m0/s1
    • InChI Key: NAEWXXDGBKTIMN-OWTACEMYSA-N
    • SMILES: O(C(C)=O)[C@@H]1C=C[C@@](C)(C[C@@H](C)CC=C[C@H]2[C@@H](C(=C)[C@@H](C)[C@H]3[C@H](CC4C=CC=CC=4)NC([C@]321)=O)O)O |t:5,13|

Computed Properties

  • Exact Mass: 493.28300
  • Monoisotopic Mass: 493.283
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 4
  • Complexity: 920
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9A^2
  • XLogP3: 3.4

Experimental Properties

  • Color/Form: No data available
  • Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 250-251 ºC (ethyl ether )
  • Boiling Point: 587°C (rough estimate)
  • Flash Point: 362.9±31.5 °C
  • Refractive Index: 1.6310 (estimate)
  • Solubility: Almost insoluble (0.016 g/l) (25 º C),
  • PSA: 95.86000
  • LogP: 4.06690

Cytochalasin H (>90%) Security Information

  • Symbol: GHS06 GHS08
  • Signal Word:Danger
  • Hazard Statement: H300,H310,H330,H361
  • Warning Statement: P260,P264,P280,P284,P302+P350,P310
  • Hazardous Material transportation number:UN 3462 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 63-26/27/28
  • Safety Instruction: 28-36/37-45
  • FLUKA BRAND F CODES:10
  • RTECS:HA5306000
  • Hazardous Material Identification: T+
  • HazardClass:6.1(a)
  • PackingGroup:I
  • Storage Condition:2-8°C
  • Hazard Level:6.1(a)
  • Risk Phrases:R26/27/28; R63
  • Safety Term:6.1(a)

Cytochalasin H (>90%) Pricemore >>

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Additional information on Cytochalasin H (>90%)

Comprehensive Overview of Cytochalasin H (CAS No. 53760-19-3): Properties, Applications, and Research Insights

Cytochalasin H (CAS No. 53760-19-3) is a naturally occurring fungal metabolite belonging to the cytochalasin family, known for its unique ability to disrupt actin filaments in eukaryotic cells. With a purity of >90%, this compound has garnered significant attention in biomedical research, particularly in studies involving cytoskeletal dynamics, cell motility, and cancer metastasis. Its molecular formula is C30H37NO5, and it exhibits a molecular weight of 491.62 g/mol. Researchers value Cytochalasin H for its high specificity and potency, making it a critical tool in cell biology and pharmacology.

In recent years, the demand for Cytochalasin H has surged due to its relevance in cutting-edge research areas such as cancer cell migration, neurodegenerative diseases, and drug delivery systems. A growing number of studies explore its potential as an inhibitor of actin polymerization, a mechanism pivotal to understanding tumor invasion and metastasis. For instance, a 2023 study published in Nature Cell Biology highlighted its role in suppressing triple-negative breast cancer progression by targeting cytoskeletal remodeling. Such findings align with the increasing public interest in natural product-derived therapeutics and precision medicine.

From a technical perspective, Cytochalasin H (>90%) is typically supplied as a white to off-white powder, soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Stability tests indicate it should be stored at -20°C to maintain efficacy, a detail frequently searched by laboratory professionals optimizing cell culture protocols. Its IC50 values vary depending on cell type, but generally range between 1–10 µM for actin disruption, as noted in peer-reviewed journals like Journal of Biological Chemistry.

Beyond oncology, Cytochalasin H is also investigated in stem cell differentiation and tissue engineering. A 2022 preprint on bioRxiv demonstrated its utility in enhancing cardiomyocyte maturation from induced pluripotent stem cells (iPSCs), addressing a common challenge in regenerative medicine. This aligns with trending searches on "improving iPSC differentiation efficiency" and "natural compounds for tissue repair", reflecting broader scientific and public curiosity.

Quality control is paramount when working with Cytochalasin H. Reputable suppliers provide HPLC-validated purity certificates (>90%) and MS/NMR spectra to ensure batch consistency—a key concern for researchers troubleshooting experimental reproducibility. Discussions on platforms like ResearchGate often emphasize the importance of sourcing from vendors adhering to ISO 9001 standards, another frequently searched term in this context.

In summary, Cytochalasin H (CAS No. 53760-19-3) remains indispensable for advancing our understanding of cytoskeletal biology and its therapeutic implications. Its applications span from cancer research to regenerative therapies, driven by an evolving landscape of interdisciplinary studies. As interest in targeted cytoskeletal drugs grows, this compound will likely remain at the forefront of innovative biomedical discoveries.

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